molecular formula C12H21NO6 B13583708 4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate

4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate

Cat. No.: B13583708
M. Wt: 275.30 g/mol
InChI Key: CSKNBUYMLWBSIE-UHFFFAOYSA-N
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Description

4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate is a chemical compound with the molecular formula C12H21NO6 and a molecular weight of 275.2982 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with tert-butyl, methyl, and methoxy groups, as well as two carboxylate groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a morpholine derivative with tert-butyl, methyl, and methoxy substituents with a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing in large reactors. These methods ensure consistent quality and yield of the product. The use of automated systems and advanced monitoring techniques helps in maintaining the desired reaction conditions and optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted morpholine derivatives .

Scientific Research Applications

4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl3-methylmorpholine-3,4-dicarboxylate: Lacks the methoxy group.

    4-Tert-butyl5-methoxymorpholine-3,4-dicarboxylate: Lacks the methyl group.

    3-Methyl5-methoxymorpholine-3,4-dicarboxylate: Lacks the tert-butyl group.

Uniqueness

4-Tert-butyl3-methyl5-methoxymorpholine-3,4-dicarboxylate is unique due to the presence of all three substituents (tert-butyl, methyl, and methoxy) on the morpholine ring. This unique combination of substituents imparts specific chemical properties and reactivity to the compound, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H21NO6

Molecular Weight

275.30 g/mol

IUPAC Name

4-O-tert-butyl 3-O-methyl 5-methoxymorpholine-3,4-dicarboxylate

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(15)13-8(10(14)17-5)6-18-7-9(13)16-4/h8-9H,6-7H2,1-5H3

InChI Key

CSKNBUYMLWBSIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(COCC1OC)C(=O)OC

Origin of Product

United States

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